4-chloro-3-iodo-1H-indazol-5-amine
Description
4-chloro-3-iodo-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Properties
IUPAC Name |
4-chloro-3-iodo-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-6-3(10)1-2-4-5(6)7(9)12-11-4/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJRSZLZYGUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1N)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295804 | |
| Record name | 4-Chloro-3-iodo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-19-4 | |
| Record name | 4-Chloro-3-iodo-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-1H-indazol-5-amine typically involves the halogenation of indazole derivatives. One common method includes the reaction of 4-chloro-1H-indazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper(II) acetate to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-iodo-1H-indazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl boronic acids are typical.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have significant biological activities .
Scientific Research Applications
4-chloro-3-iodo-1H-indazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studying cellular pathways and mechanisms, particularly those involving kinase activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in cancer research and other therapeutic areas .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-indazol-3-amine
- 3-iodo-1H-indazole
- 5-chloro-3-iodo-1H-indazole
Uniqueness
4-chloro-3-iodo-1H-indazol-5-amine is unique due to the presence of both chlorine and iodine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Biological Activity
4-Chloro-3-iodo-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes both chlorine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents.
Synthesis
The synthesis of this compound typically involves halogenation reactions of indazole derivatives. A common synthetic route includes the reaction of 4-chloro-1H-indazole with iodine in the presence of oxidizing agents such as copper(II) acetate, often using dimethyl sulfoxide (DMSO) as a solvent. This method allows for controlled halogenation, leading to the formation of the desired compound with high yield and purity.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly kinases. The compound is known to inhibit kinase activity by binding to the active site, which subsequently blocks the phosphorylation of target proteins. This inhibition can modulate various cellular pathways, making it a valuable tool in cancer research and other therapeutic areas .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For example, one study reported that related indazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (4T1) and chronic myeloid leukemia (K562) cells. The compound exhibited IC50 values ranging from 0.23 to 1.15 mM against different cancer cell lines, indicating potent growth inhibitory activity .
Case Study: Indazole Derivatives
A series of indazole derivatives were synthesized and evaluated for their biological activity. Among these derivatives, one compound (referred to as 2f) showed particularly strong cytostatic effects on 4T1 cells, inhibiting cell proliferation and promoting apoptosis through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the C-5 position have been shown to affect potency against cancer cell lines, with certain substitutions enhancing or diminishing activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2f | 4T1 | 0.23 - 1.15 | Apoptosis via ROS pathway |
| 6o | K562 | 5.15 | Inhibits Bcl2 family members |
| 5-FU | Various | ~8.53 | Standard antitumor agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
